![molecular formula C11H19NO4 B1278135 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid CAS No. 249762-02-5](/img/structure/B1278135.png)
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid
Overview
Description
“2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid” is a chemical compound . It is a monoprotected derivative of DAP and has been used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular weight of “2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid” is 229.28 . The InChI code is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted reactions that may occur due to the reactivity of amino groups .
Ionic Liquid Formation
The Boc-protected amino acid can be used to create room-temperature ionic liquids (RTILs). These RTILs derived from Boc-protected amino acids have potential applications in organic synthesis and peptide chemistry as they can act as efficient reactants and reaction media .
Organic Synthesis
In organic chemistry, the Boc group in this compound is essential for protecting the amino group during various synthetic transformations. This allows for selective reactions to occur without interference from the reactive amino group .
Medicinal Chemistry
The compound’s structure is amenable to modifications that can lead to the creation of biologically active molecules. For instance, derivatives of this compound can exhibit a wide range of biological activities, including antimicrobial and antifungal properties .
Material Science
In material science, the compound can be used to modify the surface properties of materials. By attaching the Boc-protected amino acid to surfaces, it’s possible to alter the interaction of materials with their environment, which is crucial in the development of smart materials .
Analytical Chemistry
The Boc group is also significant in analytical chemistry, where it is used to protect amino acids during analysis. This ensures accurate measurement of amino acids without degradation or interference from other reactive groups .
Chemical Synthesis
The compound is involved in the synthesis of various chemical intermediates. Its protected amino group is pivotal in multi-step synthesis processes, where it allows for the sequential addition of different reactants .
Agricultural Chemistry
Derivatives of this compound can be synthesized to create novel agrochemicals. The structural flexibility allows for the development of compounds with specific actions, such as herbicides, fungicides, or insecticides .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWWOXFYMDOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444396 | |
Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid | |
CAS RN |
249762-02-5 | |
Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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